

# "4-(2,2-Difluoropropoxy)-2-methylaniline" commercial availability and suppliers

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## Compound of Interest

Compound Name: 4-(2,2-Difluoropropoxy)-2-methylaniline

Cat. No.: B1415884

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## Technical Guide: 4-(2,2-Difluoropropoxy)-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4-(2,2-Difluoropropoxy)-2-methylaniline** is a fluorinated aromatic amine of interest in medicinal chemistry and drug discovery. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the commercial availability, potential synthesis strategies, and key technical data for **4-(2,2-Difluoropropoxy)-2-methylaniline**, intended to support research and development activities.

### Commercial Availability and Suppliers

**4-(2,2-Difluoropropoxy)-2-methylaniline** is not a widely available, off-the-shelf chemical. It is considered a specialty chemical, likely available through custom synthesis from a limited number of suppliers.

A potential supplier for this compound has been identified:

Supplier	CAS Number	Compound Name	Notes
A2B Chem	2249449-34-5	4-(2,2-Difluoropropoxy)-2-methylaniline	Availability and pricing should be confirmed directly with the supplier.

Due to its limited commercial availability, researchers should anticipate the need for custom synthesis, which may involve longer lead times and higher costs compared to readily available reagents.

## Physicochemical Properties

Detailed experimental data for **4-(2,2-Difluoropropoxy)-2-methylaniline** is not readily available in public literature. The following table provides predicted properties and data from structurally similar compounds to offer an estimation.

Property	Value (Estimated or from Analogues)	Data Source/Analogue
Molecular Formula	C <sub>10</sub> H <sub>13</sub> F <sub>2</sub> NO	-
Molecular Weight	201.21 g/mol	-
Appearance	Likely a solid or oil	Based on similar anilines
Boiling Point	Not available	-
Melting Point	Not available	-
Solubility	Likely soluble in organic solvents like ethanol, methanol, and dichloromethane.	General solubility of anilines

## Safety and Handling

A specific Safety Data Sheet (SDS) for **4-(2,2-Difluoropropoxy)-2-methylaniline** is not publicly available. The handling and safety precautions should be based on the data for

structurally related aromatic amines and fluorinated compounds.

#### General Safety Precautions:

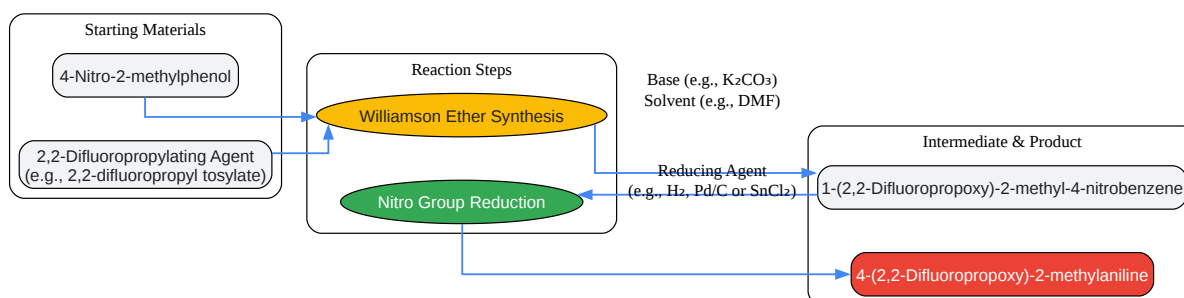
- **Handling:** Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.
- **Personal Protective Equipment (PPE):** Wear appropriate protective clothing, including gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents and strong acids.

#### Potential Hazards (Inferred from Analogous Compounds):

- **Acute Toxicity:** May be harmful if swallowed, in contact with skin, or if inhaled.
- **Skin Corrosion/Irritation:** May cause skin irritation.
- **Eye Damage/Irritation:** May cause serious eye irritation.
- **Sensitization:** May cause an allergic skin reaction.

## Potential Synthesis Pathway

A detailed, experimentally validated protocol for the synthesis of **4-(2,2-Difluoropropoxy)-2-methylaniline** is not available in the peer-reviewed literature. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations. A likely approach would involve the etherification of a suitably substituted phenol followed by the reduction of a nitro group.



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Caption: Plausible synthetic pathway for **4-(2,2-Difluoropropoxy)-2-methylaniline**.

## Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(2,2-Difluoropropoxy)-2-methyl-4-nitrobenzene (Etherification)

- To a solution of 4-nitro-2-methylphenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate ( $\text{K}_2\text{CO}_3$ , 1.5 eq) or cesium carbonate ( $\text{Cs}_2\text{CO}_3$ , 1.2 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add a 2,2-difluoropropylating agent, such as 2,2-difluoropropyl tosylate or a similar halide (1.2 eq).
- Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

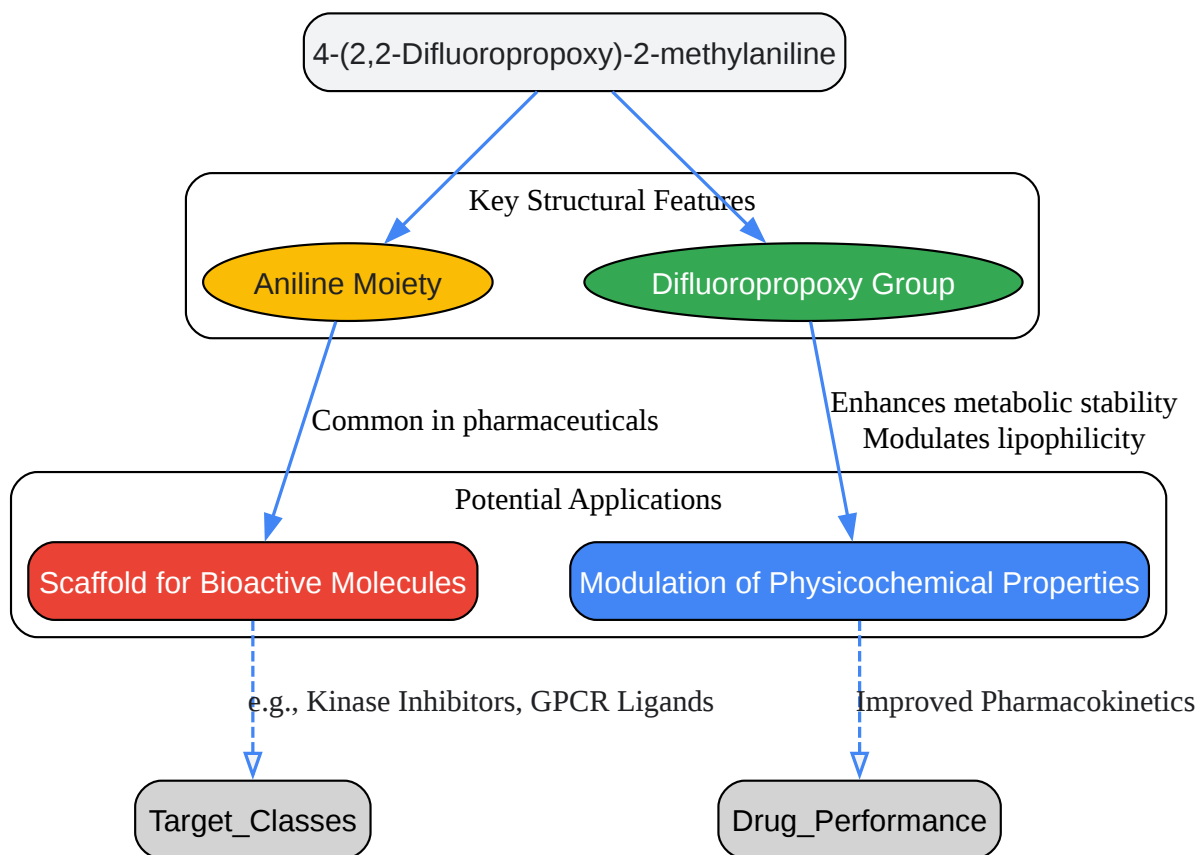
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

#### Step 2: Synthesis of **4-(2,2-Difluoropropoxy)-2-methylaniline** (Nitro Reduction)

- Dissolve the intermediate, 1-(2,2-difluoropropoxy)-2-methyl-4-nitrobenzene (1.0 eq), in a solvent such as ethanol, methanol, or ethyl acetate.
- Add a reducing agent. Common methods include:
  - Catalytic Hydrogenation: Add a catalyst such as 10% palladium on carbon (Pd/C) and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
  - Metal-based Reduction: Use a reagent like tin(II) chloride ( $\text{SnCl}_2$ ) in a suitable solvent or iron powder in the presence of an acid like acetic acid or ammonium chloride.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, if using a solid catalyst, filter it off through a pad of celite. If using a metal-based reducing agent, perform an appropriate aqueous workup to remove metal salts (e.g., basify with sodium bicarbonate solution).
- Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
- Purify the final product by column chromatography or recrystallization to obtain **4-(2,2-Difluoropropoxy)-2-methylaniline**.

## Potential Applications in Drug Development

While no specific applications for **4-(2,2-Difluoropropoxy)-2-methylaniline** have been reported, its structural motifs suggest potential utility in several areas of medicinal chemistry.



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Caption: Potential roles of **4-(2,2-Difluoropropoxy)-2-methylaniline** in drug development.

- **As a Synthetic Building Block:** The aniline functional group is a versatile handle for a wide range of chemical transformations, allowing for its incorporation into larger, more complex molecules. It can serve as a key intermediate in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and other classes of therapeutic agents.
- **Modulation of Physicochemical Properties:** The 2,2-difluoropropoxy group can be used to fine-tune the properties of a lead compound. The difluoro group can act as a bioisostere for other functional groups and can enhance metabolic stability by blocking potential sites of oxidation. It can also modulate the lipophilicity (logP) and acidity/basicity (pKa) of the

molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

## Conclusion

**4-(2,2-Difluoropropoxy)-2-methylaniline** is a specialized chemical building block with potential applications in drug discovery and development. Its limited commercial availability necessitates a custom synthesis approach. While specific experimental data for this compound is scarce, its properties and reactivity can be reasonably inferred from structurally related molecules. The synthetic pathway proposed in this guide provides a practical starting point for its preparation in a laboratory setting. Researchers and drug development professionals can leverage the unique properties conferred by the difluoropropoxy group to design novel bioactive compounds with potentially improved pharmacological profiles.

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